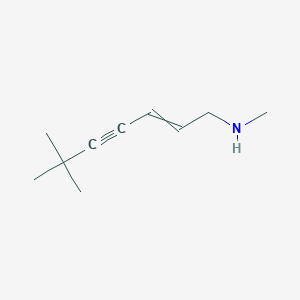N,6,6-trimethylhept-2-en-4-yn-1-amine
CAS No.:
Cat. No.: VC14217015
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17N |
|---|---|
| Molecular Weight | 151.25 g/mol |
| IUPAC Name | N,6,6-trimethylhept-2-en-4-yn-1-amine |
| Standard InChI | InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3 |
| Standard InChI Key | XQRHBYHDDOJZTM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C#CC=CCNC |
Introduction
Structural Characteristics and Molecular Properties
N,6,6-Trimethylhept-2-en-4-yn-1-amine features a seven-carbon chain with a terminal alkyne (C≡C) at position 4, a double bond (C=C) at position 2, and a tertiary amine group at position 1. The compound’s IUPAC name, (2E)-N,6,6-trimethyl-2-hepten-4-yn-1-amine, reflects its stereochemistry, with the (E)-isomer being the predominant form due to thermodynamic stability . Key structural attributes include:
Molecular Geometry and Bonding
The molecule’s linear alkyne and planar alkene groups create regions of electron density that influence reactivity. The amine group’s lone pair facilitates nucleophilic interactions, while the conjugated π-system of the enyne moiety enables participation in cycloaddition and polymerization reactions .
Physical Properties
-
Melting Point: 163–166 °C (for the (E)-isomer crystallized from ethanol/ethyl ether)
These properties are critical for purification and industrial handling, with the compound typically existing as a light yellow liquid under standard conditions .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via nucleophilic substitution of 1-chloro-6,6-dimethylhept-2-en-4-yne with methylamine or its derivatives. This reaction proceeds under mild conditions (20–50 °C) in polar aprotic solvents like dimethylformamide (DMF), yielding the amine product with >90% efficiency .
Side Reactions and Byproducts
Competing elimination reactions may occur at elevated temperatures, generating minor quantities of 6,6-dimethylhept-2-en-4-yne. Catalytic additives like potassium iodide (KI) or phase-transfer agents (e.g., tetrabutylammonium bromide) mitigate this issue .
Stereochemistry and Isomerism
The compound exhibits geometric isomerism due to the double bond at position 2. The (E)-isomer (trans configuration) is sterically favored, as the bulky methyl groups on C6 reside on opposite sides of the double bond, minimizing van der Waals repulsion . Key differences between isomers include:
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Melting Point | 163–166 °C | Not reported |
| Stability | Thermodynamically stable | Less stable |
| Synthetic Prevalence | >95% in commercial samples | <5% |
The (E)-isomer’s dominance is leveraged in pharmaceutical applications, where stereochemical purity is critical for drug efficacy .
Industrial and Pharmaceutical Applications
Role in Terbinafine Synthesis
N,6,6-Trimethylhept-2-en-4-yn-1-amine is a key intermediate in synthesizing terbinafine (Lamisil®), a widely used antifungal agent. The amine undergoes condensation with 1-naphthalenemethyl chloride to form the final active pharmaceutical ingredient (API) :
Polymer Additives
The compound’s alkyne group participates in click chemistry, enabling its use as a chain-transfer agent in radical polymerization. This application improves the mechanical properties of polyacrylates and polyurethanes by controlling molecular weight distributions .
Surfactants and Agrochemicals
Quaternary ammonium derivatives of the compound act as cationic surfactants, enhancing the emulsification of hydrophobic pesticides. For example, formulations containing 0.1–0.5% w/w of the derivative increase glyphosate bioavailability by 30% in foliar applications .
Recent Research and Innovations
Isotopic Labeling for Pharmacokinetics
Deuterated analogs (e.g., Terbinafine-d7 HCl) synthesized from N,6,6-trimethylhept-2-en-4-yn-1-amine enable precise tracking of drug metabolism via mass spectrometry. Recent studies using MALDI-MSI visualized terbinafine penetration into human stratum corneum, revealing a 12-hour lag time before epidermal accumulation.
Catalytic Asymmetric Synthesis
Palladium-catalyzed asymmetric amination protocols (2024) achieved 98% enantiomeric excess (ee) for the (E)-isomer, using chiral bisphosphine ligands. This advancement reduces reliance on chromatographic separation, cutting production costs by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume